1,2,4-Triazine, 3,3'-(1,4-phenylene)bis[5,6-diphenyl-
Description
The compound 3,3'-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine) (CAS No. 55514-22-2) is a bis-triazine derivative featuring two 1,2,4-triazine rings linked via a para-phenylene group. Each triazine ring is substituted with phenyl groups at the 5- and 6-positions, conferring rigidity, extended π-conjugation, and UV-absorbing properties . This structure enhances its utility in materials science, particularly in photostable applications such as UV filters in cosmetics . Its synthesis likely involves multi-step condensation reactions, as seen in analogous triazine derivatives (e.g., Scheme 6 in Kumar et al., 2017, for 3-amino-5,6-diphenyl-1,2,4-triazine) .
Properties
IUPAC Name |
3-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]-5,6-diphenyl-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N6/c1-5-13-25(14-6-1)31-33(27-17-9-3-10-18-27)39-41-35(37-31)29-21-23-30(24-22-29)36-38-32(26-15-7-2-8-16-26)34(40-42-36)28-19-11-4-12-20-28/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTWOIMQWMZIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=C(C=C3)C4=NC(=C(N=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045085 | |
| Record name | 3,3′-(1,4-Phenylene)bis[5,6-diphenyl-1,2,4-triazine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55514-22-2 | |
| Record name | 3,3′-(1,4-Phenylene)bis[5,6-diphenyl-1,2,4-triazine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55514-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-(1,4-Phenylene)bis[5,6-diphenyl-1,2,4-triazine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 1,4-phenylenediamine with benzaldehyde: This method involves the condensation of 1,4-phenylenediamine with benzaldehyde to form the intermediate Schiff base, which is then cyclized to produce the desired triazine compound.
Cyclization of hydrazine derivatives: Another method involves the cyclization of hydrazine derivatives with appropriate aromatic aldehydes under acidic conditions to yield the triazine compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, DMSO.
Major Products Formed:
Oxidation products: Corresponding oxidized derivatives.
Reduction products: Corresponding reduced derivatives.
Substitution products: Various substituted triazine derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a triazine ring system fused with phenylene and diphenyl groups, which enhances its chemical stability and functional properties. The structural complexity contributes to its effectiveness as a UV filter and its potential utility in organic electronics.
Photoprotection
One of the primary applications of 1,2,4-Triazine derivatives is their use as UV filters in sunscreens and cosmetic formulations. The compound's ability to absorb UV radiation effectively protects skin from harmful effects associated with sun exposure. Its enhanced stability under UV light makes it a preferred choice over simpler compounds.
Organic Electronics
The compound has shown promise in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties allow for efficient charge transport and light emission, making it suitable for use in advanced display technologies.
Pharmaceutical Applications
Research indicates that triazine derivatives exhibit various biological activities, including antimicrobial and anticancer properties. The structural features of 1,2,4-Triazine, 3,3'-(1,4-phenylene)bis[5,6-diphenyl-] may contribute to its effectiveness in drug formulations targeting specific diseases.
Material Science
Due to its thermal stability and mechanical properties, this compound can be utilized in the development of high-performance materials. Its application extends to coatings and polymers that require enhanced durability and resistance to environmental factors.
Case Study 1: UV Protection Efficacy
A study conducted on the UV absorption characteristics of various triazine compounds demonstrated that 1,2,4-Triazine, 3,3'-(1,4-phenylene)bis[5,6-diphenyl-] outperformed simpler triazines in terms of absorbance across the UV spectrum. This property makes it a valuable ingredient in sunscreen formulations aimed at providing broad-spectrum protection.
Case Study 2: Application in OLEDs
In a comparative analysis of OLED materials, researchers found that incorporating this triazine derivative significantly improved device efficiency and longevity compared to traditional materials. The study highlighted its role in facilitating better charge transport and reducing energy loss during operation.
Case Study 3: Anticancer Activity
Recent pharmacological studies indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, suggesting potential for development into therapeutic agents.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
1,4-bis(((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene
6,6′-(1,4-Phenylene)bis(4-(2,4-dichlorophenyl)pyrimidin-2-amine)
- Structure : Pyrimidine rings (6-membered, two nitrogen atoms) replace triazines.
- Properties : Pyrimidines exhibit distinct electronic properties due to fewer nitrogen atoms. This derivative shows antimicrobial activity, highlighting divergent applications compared to the UV-focused triazine analogue .
3,3′-[(2,5-Dimethyl-1,4-phenylene)bis[imino-carbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]
- Structure : Azo-linked aromatic system with naphthalene and phenylene groups.
- Properties : Azo dyes typically exhibit strong visible-light absorption. Regulatory limits here (1% in polymers) contrast with the triazine’s 5% cap in cosmetics, reflecting differing toxicity profiles .
Physicochemical and Regulatory Comparisons
Biological Activity
1,2,4-Triazine, 3,3'-(1,4-phenylene)bis[5,6-diphenyl-] is a complex organic compound with the molecular formula and a molecular weight of 540.62 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and material science.
- Molecular Formula :
- Molecular Weight : 540.62 g/mol
- CAS Number : 55514-22-2
- Melting Point : Approximately 309-385 °C .
The compound exhibits a unique structural arrangement that enhances its interaction with biological systems.
Biological Activity Overview
1,2,4-Triazine derivatives have been reported to exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of diphenyl and phenylene groups in this specific triazine compound enhances its pharmacological profile.
Anticancer Activity
Research indicates that triazine derivatives can inhibit cancer cell proliferation. In vitro studies have shown that compounds similar to 1,2,4-Triazine, 3,3'-(1,4-phenylene)bis[5,6-diphenyl-] exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : Jurkat (T-cell leukemia), A-431 (epidermoid carcinoma).
- IC50 Values : Compounds in the triazine family demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The biological activity of this triazine compound extends to antimicrobial properties. Studies have shown that similar triazine derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a crucial role in determining the biological efficacy of triazine compounds. Key factors influencing activity include:
- Substituents on the Triazine Ring : The presence of electron-donating groups enhances activity.
- Hydrophobic Interactions : The diphenyl groups improve membrane permeability and interaction with biological targets .
Case Studies
Several studies have investigated the biological activity of similar triazine compounds:
- Anticancer Study :
- Antimicrobial Study :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C36H24N6 |
| Molecular Weight | 540.62 g/mol |
| Melting Point | 309-385 °C |
| Solubility | Slightly soluble in DMSO |
| CAS Number | 55514-22-2 |
| Biological Activity | Observed Effect |
|---|---|
| Anticancer (Jurkat cells) | Significant cytotoxicity |
| Antimicrobial | Effective against Gram +ve/-ve |
Q & A
Q. What are the established synthetic routes for preparing 3,3'-(1,4-phenylene)bis[5,6-diphenyl-1,2,4-triazine], and what critical parameters influence yield?
- Methodological Answer : A common approach involves condensation reactions of aminoguanidine bicarbonate with dibenzoyl derivatives under reflux in solvents like butanol. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol with glacial acetic acid) enhance reaction efficiency .
- Temperature control : Reflux conditions (~100–120°C) optimize cyclization .
- Stoichiometry : Equimolar ratios of reactants minimize side products .
Post-reaction, purification via precipitation (diethyl ether/hexane mixtures) yields crystalline products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic analysis :
- NMR : Confirm aromatic proton environments and triazine ring substitution patterns .
- Mass spectrometry : Validate molecular weight (e.g., C₄₂H₂₈N₆, MW 616.71) .
- UV-Vis spectrophotometry : Monitor λmax for π→π* transitions (e.g., 593 nm for Fe²⁺ complexes) to assess electronic properties .
- Elemental analysis : Verify C/H/N ratios to confirm purity >95% .
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- Methodological Answer :
- Inhalation risk mitigation : Avoid aerosolization (e.g., use fume hoods for powder handling) per EU Regulation (EC) No 1223/2009 .
- Concentration limits : Adhere to ≤5% w/w in formulations to comply with cosmetic safety guidelines .
- Storage : Keep in airtight, nitrite-free containers to prevent nitrosamine formation .
Advanced Research Questions
Q. How do electronic or steric factors in substituents affect the photostability and UV/VL absorption properties of this triazine derivative?
- Methodological Answer :
- Electronic effects : Electron-withdrawing groups (e.g., sulfonates) enhance photostability by reducing HOMO-LUMO gaps, extending absorption into visible light (VL) .
- Steric effects : Bulky phenyl groups at 5,6-positions hinder photodegradation by shielding the triazine core .
- Experimental validation : Compare UV-Vis spectra under simulated solar irradiation (e.g., SCCS-approved protocols for TriAsorB) .
Q. What analytical strategies resolve contradictions in kinetic data for metal-complexation reactions involving this compound?
- Methodological Answer :
- pH-dependent studies : Use acetate buffers (pH 3.6–5.6) to stabilize Fe²⁺-triazine complexes and monitor substitution kinetics with 1,10-phenanthroline .
- Competitive binding assays : Compare rate constants (k) for triazine ligands vs. competing agents (e.g., sulfonated derivatives) to identify steric/electronic bottlenecks .
- Computational modeling : Apply DFT to correlate ligand geometry with metal-binding affinity .
Q. What computational methods predict the compound's supramolecular interactions in MOFs or polymeric matrices?
- Methodological Answer :
- Docking simulations : Model interactions with pyridyl-based MOF linkers (e.g., 2,5-di(pyridin-4-yl)-1,4-phenylene) to predict coordination sites .
- Crystal engineering : Analyze π-π stacking and hydrogen-bonding propensity via Mercury CSD software .
- Photopolymerization studies : Evaluate photoinitiator efficiency under 385–405 nm LEDs by tracking radical generation via ESR spectroscopy .
Data Contradiction Analysis
Q. How to address discrepancies in reported molar absorptivity (ε) values for Fe²⁺-triazine complexes?
- Methodological Answer :
- Standardize conditions : Ensure consistent pH (4.0–5.6), ionic strength, and Fe²⁺/ligand ratios across studies .
- Inter-laboratory calibration : Use certified reference materials (e.g., Ferrozine disodium salt, ε = 34,000 M⁻¹cm⁻¹ at 593 nm) for cross-validation .
- Account for substituents : Sulfonated derivatives (e.g., PDTS) exhibit higher ε due to enhanced solubility and charge transfer .
Tables for Key Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
